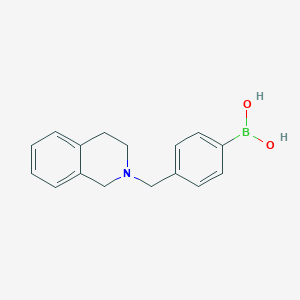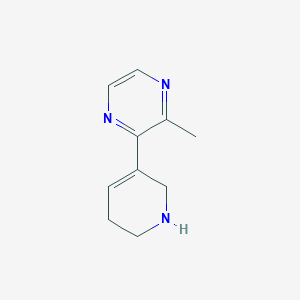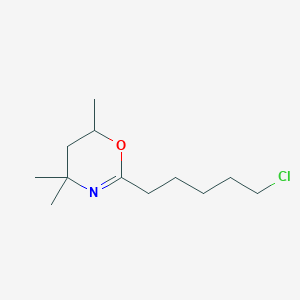
(3-Bromo-6-chloropyridin-2-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate is a chemical compound with the molecular formula C7H7BrClNO3S It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate typically involves the bromination and chlorination of pyridine derivatives. One common method is the reaction of 3-bromo-6-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate has several scientific research applications:
作用機序
The mechanism of action of 3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
3-Bromo-6-chloropyridine: A precursor in the synthesis of 3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate.
2-Bromo-5-chloropyridine: Another halogenated pyridine derivative with similar reactivity.
3-Bromo-2-pyridinemethanol: A related compound with a hydroxyl group at a different position on the pyridine ring.
Uniqueness
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methanesulfonate groups makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C7H7BrClNO3S |
|---|---|
分子量 |
300.56 g/mol |
IUPAC名 |
(3-bromo-6-chloropyridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H7BrClNO3S/c1-14(11,12)13-4-6-5(8)2-3-7(9)10-6/h2-3H,4H2,1H3 |
InChIキー |
BOCNDBYVZBXJJX-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1=C(C=CC(=N1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B13990430.png)



![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)




![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)


